molecular formula C52H46N2P2 B3068159 (1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine CAS No. 287485-86-3

(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine

Cat. No.: B3068159
CAS No.: 287485-86-3
M. Wt: 760.9 g/mol
InChI Key: JMBTWUBNZRVXAU-XWQGWOARSA-N
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Description

Historical Evolution of C₂-Symmetric Diphosphine Ligands

The development of C₂-symmetric diphosphine ligands marks a pivotal advancement in asymmetric catalysis. Early breakthroughs emerged in the 1960s with William S. Knowles' synthesis of DIPAMP, a C₂-symmetric diphosphine ligand used in the industrial production of L-DOPA via asymmetric hydrogenation. This innovation demonstrated that enforcing C₂ symmetry in ligands could reduce the number of possible transition states, thereby enhancing enantioselectivity. Subsequent decades witnessed the emergence of privileged ligand classes, including DIOP, DuPhos, and BINAP, each leveraging C₂ symmetry to achieve broad applicability across hydrogenation, allylic alkylation, and cross-coupling reactions.

The structural hallmarks of these ligands—a rigid backbone and axially chiral biphenyl or binaphthyl moieties—enable precise control over metal coordination geometry. For instance, BINAP's axial chirality facilitates the formation of well-defined octahedral or square-planar metal complexes, which direct substrate approach vectors during catalysis. The ethanediamine backbone in ligands like (1S,2S)-N,N'-bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine introduces additional stereochemical constraints, further refining stereoselectivity.

Role of this compound in Modern Catalytic Systems

This compound exemplifies the integration of C₂ symmetry and planar chirality into ligand design. Its structure features:

  • A C₂-symmetric ethanediamine core that enforces a fixed dihedral angle between the two phosphorus atoms.
  • Diphosphine donor groups with phenyl substituents that provide steric bulk and electronic modulation.
  • Methylene linkers that position the phosphine groups for optimal metal coordination.

This ligand’s rigidity and stereochemical precision make it particularly effective in palladium- and ruthenium-catalyzed asymmetric transformations. For example, in allylic substitution reactions, the ligand’s C₂ symmetry ensures uniform coordination to the metal center, leading to predictable facial selectivity (Figure 1). Comparative studies with ferrocene-based analogues reveal that the ethanediamine backbone’s reduced flexibility minimizes unproductive ligand conformations, thereby improving catalytic turnover.

Table 1: Key Structural Features of this compound

Feature Description Impact on Catalysis
C₂ symmetry Two-fold rotational axis through the ethanediamine core Limits transition states, enhances ee
Planar chirality Chiral centers at nitrogen and carbon atoms Induces metal stereogenicity
Diphosphine coordination PPh₂ groups at ortho positions on phenyl rings Strong σ-donor, moderate π-acceptor capacity
Rigid backbone Ethanediamine linker with restricted rotation Prevents ligand fluxionality

In ruthenium-catalyzed asymmetric hydrogenations, the ligand’s planar chirality induces a specific configuration at the metal center, which is critical for enantioselective proton and hydride transfer. This mechanistic nuance underscores the ligand’s role in stabilizing key transition states through non-covalent interactions, such as hydrogen bonding and π-stacking. Recent modifications, including backbone silylation, have further enhanced enantioselectivity by introducing steric bulk that disrupts unproductive dimerization pathways.

Properties

IUPAC Name

(1S,2S)-N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H46N2P2/c1-7-23-41(24-8-1)51(53-39-43-27-19-21-37-49(43)55(45-29-11-3-12-30-45)46-31-13-4-14-32-46)52(42-25-9-2-10-26-42)54-40-44-28-20-22-38-50(44)56(47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-38,51-54H,39-40H2/t51-,52-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBTWUBNZRVXAU-XWQGWOARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H46N2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral diamine backbone, which is derived from commercially available starting materials.

    Phosphine Introduction: The diphenylphosphino groups are introduced through a series of reactions involving phosphine reagents and appropriate catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine undergoes various types of chemical reactions, including:

    Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.

    Oxidation and Reduction: Can participate in oxidation and reduction reactions, often facilitated by the metal center in the complex.

    Substitution: Involved in substitution reactions where ligands are exchanged on the metal center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often require mild conditions and the presence of coordinating solvents.

Major Products Formed

The major products formed from these reactions depend on the specific metal complex and reaction conditions. For example, in catalytic hydrogenation reactions, the product is typically a reduced organic compound.

Scientific Research Applications

(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine is notable for its applications in asymmetric synthesis and catalysis due to its chiral diamine backbone and dual phosphine functionality. The synthesis of this compound requires optimized conditions to ensure high yields and purity.

Interactions with Metal Ions
this compound can form stable complexes with transition metals. These interactions are vital to understanding its potential biological effects and role in catalysis. The stability and reactivity of these complexes are dependent on the ligand's steric and electronic properties, as well as the metal center.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
(R,R)-N,N'-Bis[(diphenylphosphino)methyl]-1,2-diphenylethylenediamineSimilar backbone with different stereochemistryPotentially different catalytic properties due to chirality
N,N'-DiphenylethylenediamineLacks phosphine groupsSimpler structure; less versatile in catalysis
(S,S)-N,N'-Bis[(diisopropylphosphino)methyl]-1,2-diphenylethylenediamineDifferent phosphine substituentsVariance in steric bulk affecting metal coordination

Mechanism of Action

The mechanism of action of (1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and substitution. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Structural and Electronic Variations

Backbone Modifications

(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]cyclohexane-1,2-diamine Structural Difference: Cyclohexane backbone replaces ethanediamine. Molecular Weight: 662.80 g/mol (vs. 664.82 g/mol for the ethanediamine analog) .

(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine Structural Difference: Methoxy groups on aromatic rings instead of diphenylphosphino-benzyl groups. Impact: Reduced electron-withdrawing effects; suitable for base-metal catalysis or biological applications (e.g., antimicrobial activity) .

Substituent Variations

(1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine Structural Difference: Naphthylmethyl groups replace diphenylphosphino-benzyl groups. Impact: Enhanced π-π interactions and steric bulk, favoring stabilization of larger metal complexes (e.g., Pd or Ni) in cross-coupling reactions .

(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine Structural Difference: Methyl groups instead of phosphino-benzyl substituents. Impact: Reduced steric hindrance and weaker metal coordination, limiting use to less demanding catalytic systems .

N,N′-Bis(2,6-diisopropylphenyl)-1,2-ethanediamine

  • Structural Difference : Bulky 2,6-diisopropylphenyl groups.
  • Impact : High steric protection for metal centers, useful in stabilizing reactive intermediates in polymerization catalysis .

Electronic and Catalytic Properties

Compound Donor Atoms Electronic Profile Key Applications
Target Compound N, P Electron-rich, π-acidic Asymmetric hydrogenation
Cyclohexane-Backbone Analog N, P Moderately electron-rich Nickel-catalyzed cross-couplings
Naphthylmethyl-Substituted Analog N Electron-neutral Stabilizing Pd complexes
Tetramethyl-Substituted Analog N Electron-deficient Base catalysis or small-molecule activation
Trifluoromethanesulfonyl Derivative N, S Strong electron-withdrawing Lewis acid catalysis

Solubility and Stability

  • Target Compound : Soluble in aromatic solvents (e.g., toluene) due to phenyl/phosphine groups; stable under inert atmospheres .
  • Methoxy-Substituted Analog : Higher polarity improves solubility in polar aprotic solvents (e.g., DMSO) but reduces thermal stability .
  • Trifluoromethanesulfonyl Derivative : Enhanced solubility in fluorinated solvents; hydrolytically sensitive due to sulfonyl groups .

Performance in Catalysis

  • Asymmetric Hydrogenation : The target compound achieves >90% enantiomeric excess (ee) in ketone hydrogenation, outperforming tetramethyl analogs (<50% ee) due to superior chiral induction .
  • Cross-Coupling Reactions : Cyclohexane-backbone analogs show comparable activity to the target compound in Ni-catalyzed alkylchlorobenzene couplings but require higher catalyst loadings .

Biological Activity

The compound (1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine , also known by its CAS number 287485-86-3 , is a member of the class of bidentate phosphine ligands. These ligands are crucial in coordination chemistry and catalysis, particularly in asymmetric synthesis. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and biochemistry.

Basic Information

PropertyValue
Molecular FormulaC52H46N2P2
Molecular Weight760.88 g/mol
CAS Number287485-86-3
StructureChemical Structure

Physical Properties

  • Appearance : Solid
  • Solubility : Insoluble in water
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its role as a ligand in metal complexes. These metal complexes can exhibit various biological activities including:

  • Anticancer Activity : Ligands like this one can form complexes with transition metals that have been shown to possess cytotoxic properties against cancer cells.
  • Enzyme Inhibition : Some studies suggest that phosphine ligands can inhibit certain enzymes, potentially affecting metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that phosphine-based metal complexes exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. These complexes were found to induce apoptosis through the activation of caspase pathways .
  • Enzyme Interaction :
    • Research indicated that certain phosphine ligands could inhibit the activity of metalloproteases, which are involved in tumor progression and metastasis. The inhibition was linked to the coordination of the ligand to the metal center within the enzyme's active site .
  • Pharmacokinetics :
    • A pharmacokinetic study showed that metal complexes formed with this compound displayed favorable absorption and distribution characteristics in vivo, suggesting potential for therapeutic applications .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberBiological Activity
This compound287485-86-3Anticancer, Enzyme Inhibition
(R,R)-N,N'-Bis[(diphenylphosphino)methyl]-cyclohexane-1,2-diamine174677-83-9Anticancer
(S,S)-N,N'-Bis[(diphenylphosphino)benzyl]-cyclohexane-1,2-diamine174677-82-8Antimicrobial

Q & A

Basic: What are the critical handling and storage requirements for this compound in laboratory settings?

Answer:
The compound requires strict adherence to safety protocols due to its potential hazards. Key considerations include:

  • Storage Conditions : Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent oxidation or degradation .
  • Handling Precautions : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact or inhalation. Avoid exposure to oxidizers (e.g., peroxides, chlorates) to prevent reactive hazards .
  • Disposal : Classify as hazardous waste and dispose via certified chemical waste services, following EPA and local regulations .

Basic: How does the stereochemistry (1S,2S) influence its role as a ligand in coordination chemistry?

Answer:
The (1S,2S) configuration enables enantioselective binding to metal centers, critical for asymmetric catalysis. Methodological approaches include:

  • Coordination Studies : Use X-ray crystallography (as in Fe-S cluster studies ) to confirm binding modes (e.g., κ²-P,P′ or κ³-S,S′,P).
  • Spectroscopic Analysis : Employ 31^{31}P NMR to monitor ligand-metal interactions and assess steric/electronic effects .
  • Catalytic Screening : Test enantioselectivity in reactions like hydrogenation or cross-coupling, comparing turnover frequency (TOF) with racemic analogs .

Advanced: What synthetic strategies are effective for achieving high enantiomeric purity in this compound?

Answer:
High enantiomeric purity relies on chiral resolution or asymmetric synthesis:

  • Chiral Resolution : Use diastereomeric salt formation with resolving agents like tartaric acid derivatives, followed by recrystallization .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during phosphine introduction to control stereochemistry at the benzylic positions .
  • Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry, ensuring ≥99% ee for catalytic applications .

Advanced: How does this ligand enhance catalytic efficiency in transition-metal complexes compared to simpler phosphines?

Answer:
The ligand’s rigid, bulky structure and chelating ability improve stability and selectivity:

  • Steric Effects : The diphenylphosphino and ethanediamine backbone reduce undesired side reactions (e.g., β-hydride elimination) in palladium-catalyzed couplings .
  • Electronic Tuning : Phosphine donors modulate metal electron density, enhancing oxidative addition rates in Ni(0)-mediated processes .
  • Case Study : In Fe-S cluster synthesis, analogous ligands stabilize butterfly-shaped cores, enabling unique redox properties .

Advanced: How can researchers assess the compound’s stability under varying reaction conditions?

Answer:
Stability profiling involves:

  • Accelerated Degradation Studies : Expose the compound to extremes (pH 2–12, 40–80°C) and monitor decomposition via HPLC-MS or 1^{1}H NMR .
  • Oxidative Stress Testing : Use radical initiators (e.g., AIBN) to simulate peroxide formation risks, quantifying byproducts with GC-FID .
  • Metal Compatibility : Screen stability in the presence of common catalysts (e.g., Pd, Ni) under inert vs. aerobic conditions .

Advanced: What techniques elucidate its interaction with metal centers in supramolecular assemblies?

Answer:
Multimodal characterization is essential:

  • Single-Crystal X-ray Diffraction : Resolve bonding geometry (e.g., Fe-P bond lengths in [Fe₂S₂] cores ).
  • EPR Spectroscopy : Detect paramagnetic intermediates in redox-active metal complexes .
  • DFT Calculations : Model electronic structures (e.g., HOMO/LUMO levels) to predict reactivity in catalytic cycles .

Advanced: How do modifications to the diphenylphosphino groups alter its catalytic performance?

Answer:
Tailoring phosphine substituents impacts both steric and electronic profiles:

  • Steric Tuning : Replace phenyl with bulkier groups (e.g., mesityl) to enhance selectivity in crowded catalytic sites .
  • Electronic Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to increase metal electrophilicity, accelerating oxidative additions .
  • Comparative Studies : Benchmark modified ligands in Suzuki-Miyaura couplings, measuring yield and TOF against the parent compound .

Advanced: What are the ecological implications of its use, and how can environmental release be mitigated?

Answer:
While not explicitly studied for this compound, analogous phosphines pose ecological risks:

  • Biodegradability Testing : Use OECD 301D assays to assess aerobic degradation in wastewater .
  • Adsorption Studies : Evaluate soil binding capacity via batch experiments (e.g., Freundlich isotherms) to predict mobility .
  • Mitigation : Implement closed-loop synthesis and solvent recovery systems to minimize discharge .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine
Reactant of Route 2
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(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine

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